molecular formula C17H17NO5 B4981971 6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No. B4981971
M. Wt: 315.32 g/mol
InChI Key: YCUYKOHSKRWUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the benzofuran class of organic compounds. It is commonly referred to as 4-MeO-DBF or Dimethoxybenzofuran. This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-MeO-DBF is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It also activates certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Research has shown that 4-MeO-DBF has a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, reduce oxidative stress, and increase the production of anti-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MeO-DBF in lab experiments is that it is relatively easy to synthesize. It also has a high degree of purity, which makes it ideal for use in biochemical assays. One limitation of using 4-MeO-DBF is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 4-MeO-DBF. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use as an anti-cancer agent. Additionally, research could focus on the development of new synthesis methods for 4-MeO-DBF that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-MeO-DBF involves a multi-step process. The first step involves the reaction of 4-methoxyaniline with 2,3-dimethoxybenzaldehyde to produce 4-methoxy-N-(2,3-dimethoxybenzylidene)aniline. This intermediate product is then reacted with 2-hydroxybenzoyl chloride to produce 6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one.

Scientific Research Applications

4-MeO-DBF has been studied extensively for its potential therapeutic applications. Research has shown that this chemical compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-20-11-6-4-10(5-7-11)18-16-12-8-9-13(21-2)15(22-3)14(12)17(19)23-16/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUYKOHSKRWUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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